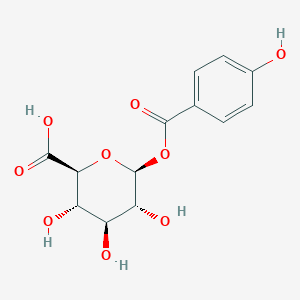

1-(4-Hydroxybenzoyl)glucuronide

Description

Contextualization within Complex Natural Products and Conjugated Metabolites

1-(4-Hydroxybenzoyl)glucuronide is a compound of significant interest in the study of xenobiotic metabolism. It is an acyl glucuronide, a type of metabolite formed when a carboxylic acid-containing compound is conjugated with glucuronic acid. This process is a key part of the body's Phase II metabolism, which aims to detoxify and eliminate foreign substances. artmolecule.fr While not a complex natural product itself, 1-(4-Hydroxybenzoyl)glucuronide is intrinsically linked to this world as a metabolic byproduct of various naturally occurring phenolic compounds found in plants, fruits, and vegetables. rsc.org For instance, plant-derived polyphenols, known for their antioxidant properties, are readily metabolized into glucuronide and sulfate conjugates after ingestion. rsc.org Therefore, the presence and activity of 1-(4-Hydroxybenzoyl)glucuronide in biological systems are often a direct consequence of the consumption of dietary natural products.

Fundamental Research Significance of Glucuronide Conjugates in Biological Systems

Glucuronidation, the process of forming glucuronide conjugates, is a major metabolic pathway for a vast array of substances, including drugs, toxins, and endogenous compounds like hormones. artmolecule.frwikipedia.org This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but also found in other major organs. wikipedia.orgnih.gov The fundamental significance of this process lies in its ability to transform lipophilic (fat-soluble) compounds into more polar, water-soluble metabolites. wikipedia.org

This increased water solubility has several important consequences for how a substance is handled by the body:

Enhanced Excretion: The polar nature of glucuronide conjugates facilitates their elimination from the body through urine or bile. rsc.orgwikipedia.org

Altered Biological Activity: Glucuronidation typically leads to a decrease in the biological activity of the parent compound, effectively detoxifying it. nih.gov

Modified Distribution: Due to their increased polarity, glucuronides generally have a smaller volume of distribution in the body. rsc.org

However, the role of glucuronidation is not always straightforwardly detoxifying. Some glucuronide conjugates have been shown to be biologically active, contributing to the pharmacological or toxicological effects of the parent compound. nih.gov For example, certain acyl glucuronides can be chemically reactive and may lead to toxicity. rsc.org Furthermore, the process of enterohepatic recycling, where glucuronides excreted in bile are hydrolyzed back to the parent compound by gut bacteria and reabsorbed, can prolong the presence and activity of a substance in the body. frontiersin.org

Overview of Scholarly Investigations on 1-(4-Hydroxybenzoyl)glucuronide

Scholarly investigations into 1-(4-Hydroxybenzoyl)glucuronide, while not as extensive as for some other metabolites, have provided valuable insights into its chemical nature and potential biological relevance. Research has often focused on its formation from parent compounds and its stability under various physiological conditions. For example, studies on the glucuronidation of N-hydroxy arylamines have explored the stability of related glucuronide conjugates at different pH levels, which is relevant to their fate in the body, particularly in the urinary bladder. nih.gov

The synthesis of 1-(4-Hydroxybenzoyl)glucuronide and its analogs is another area of research interest, as the availability of pure standards is crucial for accurately studying their biological activities. science.gov The chemical properties of 1-(4-Hydroxybenzoyl)glucuronide have been characterized, providing a foundation for further research.

Below is a table summarizing some of the key chemical properties of 1-(4-Hydroxybenzoyl)glucuronide:

| Property | Value |

| Molecular Formula | C13H14O9 |

| Molecular Weight | 314.24 g/mol |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxybenzoyl)oxyoxane-2-carboxylic acid |

| CAS Number | 72877-64-6 |

Data sourced from PubChem CID 102131542 nih.gov

Recent research has also begun to explore the potential for glucuronide conjugates of natural products to possess their own distinct biological activities, moving beyond the traditional view of glucuronidation as a simple inactivation pathway. rsc.org While specific studies on the bioactivity of 1-(4-Hydroxybenzoyl)glucuronide are emerging, the broader context of research on related compounds suggests that it may play a more active role in the biological effects of its parent compounds than previously understood.

Properties

Molecular Formula |

C13H14O9 |

|---|---|

Molecular Weight |

314.24 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxybenzoyl)oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C13H14O9/c14-6-3-1-5(2-4-6)12(20)22-13-9(17)7(15)8(16)10(21-13)11(18)19/h1-4,7-10,13-17H,(H,18,19)/t7-,8-,9+,10-,13-/m0/s1 |

InChI Key |

UDDPEWPRKBWBMA-UNLLLRGISA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Biosensing of 1 4 Hydroxybenzoyl Glucuronide

Endogenous Formation in Biological Organisms

The formation of 1-(4-hydroxybenzoyl)glucuronide and its analogs varies across different biological kingdoms. In plants, the predominant conjugate appears to be with glucose, while in mammals, glucuronic acid conjugation is a key metabolic pathway.

While 1-(4-hydroxybenzoyl)glucuronide itself has not been prominently reported in plants, its close analog, 1-O-(4-hydroxybenzoyl)glucose, has been identified as a naturally occurring metabolite in several plant species. This glucose conjugate plays a role in the biosynthesis of more complex molecules.

The glucose-conjugated form of 4-hydroxybenzoic acid has been isolated from a variety of plants. In the fruits of Luffa cylindrica (sponge gourd), 1-O-(4-hydroxybenzoyl)glucose was identified as one of several hydrophilic antioxidant constituents. nih.govugr.esnih.gov The flowers of Delphinium species utilize p-hydroxybenzoyl-glucose (pHBG) as a crucial building block for the synthesis of complex blue pigments. nih.govnih.gov Similarly, 1-O-(4-hydroxybenzoyl)-β-D-glucose has been detected in the stigmas of Crocus sativus (saffron). nih.gov In contrast, extensive phytochemical analyses of Rhodiola species, such as Rhodiola rosea, have identified numerous compounds, including other types of glycosides and glucuronides, but have not reported the presence of 1-(4-hydroxybenzoyl)glucuronide or its glucose conjugate. nih.govnih.gov

Table 1: Plant Distribution of 4-Hydroxybenzoic Acid Conjugates

| Plant Species | Compound Identified | Plant Part |

|---|---|---|

| Luffa cylindrica | 1-O-(4-hydroxybenzoyl)glucose | Fruits |

| Delphinium grandiflorum | p-Hydroxybenzoyl-glucose (pHBG) | Sepals (Flowers) |

| Crocus sativus | 1-O-(4-hydroxybenzoyl)-β-D-glucose | Stigmas |

| Rhodiola sacra / Rhodiola rosea | Not Identified | Roots / Rhizomes |

The accumulation of these conjugates can be highly specific to certain tissues and developmental stages, often linked to their physiological function. A prominent example is found in Delphinium grandiflorum, where p-hydroxybenzoyl-glucose (pHBG) is essential for the blue coloration of its flowers. nih.govnih.gov The biosynthesis of the blue pigments, which are 7-polyacylated anthocyanins like violdelphin (B137249) and cyanodelphin, occurs in the sepals. nih.govnih.gov This process involves a series of enzymatic reactions where pHBG acts as a "zwitter donor," providing both acyl (p-hydroxybenzoyl) and glucosyl groups for the step-by-step assembly of these complex anthocyanins. nih.govnih.govnih.gov This demonstrates a clear tissue-specific accumulation in the flower sepals, where the compound is actively used for pigmentation.

In contrast to plants, 1-(4-hydroxybenzoyl)glucuronide is a known metabolite in mammals, formed as part of the body's detoxification process. When animals are exposed to 4-hydroxybenzoic acid, either through diet or other means, it is metabolized in the liver. Studies in rats have shown that after administration of 4-hydroxybenzoic acid, its glucuronide conjugate is excreted in the urine. tera.orgresearchgate.net This process, known as glucuronidation, is a common Phase II metabolic reaction that increases the water solubility of compounds, facilitating their elimination from the body. rupahealth.com Research on rabbits has also confirmed the detection of glucuronic acid conjugates in urine following the administration of 4-hydroxybenzoic acid. researchgate.net

While certain gut microbes can produce 4-hydroxybenzoic acid from dietary polyphenols, the subsequent glucuronidation step is a host-mediated process. mdpi.com Fungi such as Scedosporium species can produce 4-hydroxybenzoic acid as an intermediate in the degradation of other aromatic compounds, but they are not known to form the glucuronide conjugate. mdpi.com

Table 2: Detection of 1-(4-Hydroxybenzoyl)glucuronide in Non-Human Samples

| Organism / System | Compound Detected | Sample Type | Context |

|---|---|---|---|

| Rat | 1-(4-Hydroxybenzoyl)glucuronide | Urine | Metabolite of 4-hydroxybenzoic acid administration. tera.orgresearchgate.net |

| Rabbit | Glucuronic acid conjugates of 4-HBA | Urine | Metabolite of 4-hydroxybenzoic acid administration. researchgate.net |

| Rat | Glucuronic acid conjugate | CSF, Brain | Metabolite derived from militarine, a precursor to 4-HBA. |

| Microbial Fermentations | 4-Hydroxybenzoic acid (precursor) | Culture | Intermediate in microbial metabolic pathways. mdpi.com |

Identification as a Plant Metabolite

Precursor Compounds and Their Origin (e.g., 4-hydroxybenzoic acid)

The formation of 1-(4-hydroxybenzoyl)glucuronide is entirely dependent on the availability of its precursor, 4-hydroxybenzoic acid (4-HBA). tera.org 4-HBA is a phenolic acid that is widespread in nature. tera.orgmdpi.com It is found in numerous plants, algae, fungi, and bacteria. tera.orgmdpi.com

In plants, 4-HBA is a key metabolite in various pathways. tera.org It is a known constituent of carrots, coconut, grapes, and açaí oil, among many others. nih.govmdpi.com In microorganisms, 4-HBA is an essential intermediate in the biosynthesis of ubiquinones (B1209410) (Coenzyme Q), a class of vital lipid antioxidants. ugr.esnih.gov Gut microbiota in mammals can also generate 4-HBA by metabolizing more complex dietary polyphenols, such as catechins from green tea. mdpi.com This microbial production contributes to the pool of 4-HBA that is then absorbed by the host and can undergo glucuronidation. nih.govmdpi.com

Table 3: Selected Natural Sources of the Precursor 4-Hydroxybenzoic Acid

| Kingdom | Examples of Sources |

|---|---|

| Plants | Coconut, Açaí palm (Euterpe oleracea), Grapes (Vitis vinifera), Carrots (Daucus carota), Olives, Berries, Coriander. nih.govmdpi.com |

| Fungi | Edible mushrooms (Russula virescens), Candida parapsilosis. tera.org |

| Bacteria | Escherichia coli, Pseudomonas species, Gut microbiota (Lactobacillus, Clostridium). tera.orgmdpi.com |

| Algae | Anacystis nidulans, Sargassum species. mdpi.com |

Enzymatic and Biochemical Pathways for 1 4 Hydroxybenzoyl Glucuronide Formation and Transformation

Glucuronidation Mechanism and Enzyme Systems

The formation of 1-(4-Hydroxybenzoyl)glucuronide from its parent compound, 4-hydroxybenzoic acid, is a multi-step enzymatic process known as glucuronidation. This reaction involves the transfer of a glucuronic acid moiety to the carboxylic acid group of the substrate, a reaction catalyzed by a superfamily of enzymes located within the endoplasmic reticulum. nih.govnih.gov

Role of Uridine (B1682114) Diphosphate Glucuronic Acid (UDPGA) as Co-substrate

The enzymatic conjugation of glucuronic acid to a substrate is not a spontaneous reaction; it requires an activated form of glucuronic acid. This activated donor co-substrate is Uridine Diphosphate Glucuronic Acid (UDPGA). nih.govnih.gov The synthesis of UDPGA is a critical prerequisite for the glucuronidation process to occur. It is synthesized in the cytoplasm from glucose-1-phosphate and uridine triphosphate (UTP). nih.gov

The reaction mechanism proceeds as follows:

Synthesis of UDP-glucose: Glucose-1-phosphate reacts with UTP to form UDP-glucose.

Oxidation to UDPGA: The enzyme UDP-glucose dehydrogenase then catalyzes the NAD+-dependent oxidation of UDP-glucose to form UDPGA. nih.gov

UDPGA serves as the universal donor of the glucuronyl group for all glucuronidation reactions catalyzed by UDP-Glucuronosyltransferases (UGTs). aalto.fisolvobiotech.com The availability of UDPGA can be a rate-limiting factor for glucuronidation, as its synthesis is dependent on the cell's carbohydrate stores and redox state. frontiersin.org The transporter-mediated influx of UDPGA from the cytosol into the lumen of the endoplasmic reticulum, where the UGT active site resides, is also an essential step for the reaction to proceed. frontiersin.org

UDP-Glucuronosyltransferases (UGTs) Catalysis

The transfer of the glucuronic acid moiety from UDPGA to the 4-hydroxybenzoic acid molecule is catalyzed by members of the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. These membrane-bound enzymes are primarily located in the endoplasmic reticulum of liver cells, but are also found in many other tissues, including the intestine, kidneys, and lungs. xenotech.com The UGTs are classified into families and subfamilies, primarily UGT1 and UGT2, based on sequence homology. nih.gov The reaction results in the formation of a β-D-glucuronide, where the configuration at the anomeric carbon of the glucuronic acid is inverted during the transfer. nih.gov

The metabolism of phenolic compounds and carboxylic acids is not handled by a single UGT enzyme but rather by a panel of isoforms, each with its own substrate preferences. Research into the metabolism of parabens (alkyl esters of 4-hydroxybenzoic acid) and their primary hydrolytic metabolite, 4-hydroxybenzoic acid, has identified several key UGT isoforms responsible for their glucuronidation.

Studies using human liver microsomes and recombinant human UGT isoforms have demonstrated that 4-hydroxybenzoic acid is a substrate for a broad range of UGTs. The primary isoforms involved in its conjugation include:

UGT1A Family: UGT1A1, UGT1A8, UGT1A9 nih.gov

UGT2B Family: UGT2B7, UGT2B15, UGT2B17 nih.gov

Among these, UGT1A9 and UGT2B7 are highly expressed in the human liver and are known to glucuronidate a wide variety of substrates, including many phenolic compounds and drugs containing carboxylic acid groups. xenotech.com UGT1A1 is another crucial hepatic enzyme, particularly known for its role in bilirubin metabolism. The involvement of multiple isoforms suggests a redundant and robust system for the detoxification and elimination of 4-hydroxybenzoic acid.

| UGT Isoform Family | Specific Isoforms Involved in 4-Hydroxybenzoic Acid Glucuronidation | Primary Tissue Expression |

|---|---|---|

| UGT1A | UGT1A1 | Liver, Intestine |

| UGT1A8 | Intestine | |

| UGT1A9 | Liver, Kidney | |

| UGT2B | UGT2B7 | Liver, Kidney, Intestine |

| UGT2B15 | Liver, Prostate | |

| UGT2B17 | Liver, Prostate |

The rate at which different UGT isoforms metabolize a substrate is determined by their enzymatic kinetics, typically described by the Michaelis-Menten model, which relates the reaction velocity to the substrate concentration. The key parameters are the Michaelis constant (Km), representing the substrate concentration at half the maximum velocity, and the maximum reaction velocity (Vmax). A low Km value indicates a high affinity of the enzyme for the substrate.

While specific kinetic parameters (Km and Vmax) for the glucuronidation of 4-hydroxybenzoic acid by each individual human UGT isoform are not extensively detailed in the reviewed scientific literature, the general principles of UGT kinetics apply. UGT enzymes can exhibit various kinetic profiles, including:

Michaelis-Menten Kinetics: A hyperbolic relationship between substrate concentration and reaction velocity, as seen with UGT1A9 and acetaminophen.

Substrate Inhibition: The reaction rate decreases at high substrate concentrations. This has been observed for UGT1A6 and UGT2B15 with certain substrates.

Atypical (Sigmoidal) Kinetics: Indicative of cooperative binding, where the binding of one substrate molecule influences the binding of subsequent molecules.

The intrinsic clearance (CLint), calculated as Vmax/Km, is often used to compare the efficiency of different enzymes or the metabolism of different substrates. For phenolic compounds, isoforms like UGT1A9 often display high affinity (low Km) and high efficiency for glucuronidation. For example, in the metabolism of the flavonoid wogonin, UGT1A9 was identified as the likely main isoform responsible for its metabolism in the liver based on kinetic parameter comparisons. Similarly, UGT1A1 and UGT1A9 are the main isoforms that glucuronidate certain flavonoids. Given that 4-hydroxybenzoic acid is a relatively simple phenolic acid, it is likely metabolized with high efficiency by these key hepatic UGTs.

The activity and expression of UGT enzymes are not static but are regulated by a host of factors, leading to significant interindividual variability in metabolic capacity. xenotech.com This regulation occurs primarily at the level of gene transcription and is mediated by nuclear receptors that act as xenobiotic sensors.

Key regulatory mechanisms include:

Induction by Nuclear Receptors: The expression of many UGT genes, including those in the UGT1A and UGT2B families, is controlled by ligand-activated nuclear receptors. These include the Pregnane X Receptor (PXR), the Constitutive Androstane Receptor (CAR), and the Aryl Hydrocarbon Receptor (AhR). When activated by drugs or other foreign chemicals, these receptors bind to response elements in the promoter regions of UGT genes, increasing their transcription and leading to higher enzyme levels.

Genetic Polymorphisms: The genes encoding UGTs are highly polymorphic. nih.gov Single nucleotide polymorphisms (SNPs) can lead to decreased, increased, or even absent enzyme activity, contributing significantly to differences in drug metabolism and clearance among individuals. For instance, variations in the UGT1A1 gene are famously associated with Gilbert's syndrome.

Disease States: Pathophysiological conditions can alter UGT expression. For example, inflammatory conditions like colitis have been shown to downregulate the expression of hepatic UGTs, including UGT1A1 and UGT1A9, potentially impairing the glucuronidation of their substrates.

Age and Sex: UGT expression and activity can vary with age, with lower activity in neonates. xenotech.com Sex-based differences have also been reported for some isoforms, such as UGT2B15, which tends to have higher activity in males. xenotech.com

This complex regulatory network ensures that the body can adapt to varying exposures to xenobiotics while also contributing to the observed variability in metabolic profiles between individuals.

Degradation and Deconjugation Processes

Unlike many other glucuronides (e.g., ether glucuronides), acyl glucuronides such as 1-(4-hydroxybenzoyl)glucuronide are chemically reactive metabolites. nih.gov Their stability is limited under physiological conditions, and they can undergo several transformation and degradation reactions, including non-enzymatic chemical degradation and enzymatic deconjugation.

Chemical Degradation: Acyl glucuronides are susceptible to two main non-enzymatic degradation pathways that occur in aqueous solution at physiological pH (around 7.4):

Hydrolysis: This reaction involves the cleavage of the ester bond, reverting the metabolite back to the parent compound (4-hydroxybenzoic acid) and D-glucuronic acid. This process is base-catalyzed.

Intramolecular Acyl Migration: This is often the predominant degradation pathway. The acyl group (4-hydroxybenzoyl) migrates from its initial 1-β-O-position on the glucuronic acid moiety to the adjacent hydroxyl groups at positions C2, C3, and C4. nih.gov This process results in the formation of positional isomers (2-O-, 3-O-, and 4-O-esters) that are generally more stable than the parent 1-β-O-acyl glucuronide. The rate of acyl migration is influenced by the chemical structure of the aglycone. These isomers are not substrates for β-glucuronidase and can undergo further reactions.

Enzymatic Deconjugation: The ester linkage in 1-(4-hydroxybenzoyl)glucuronide can be enzymatically cleaved by β-glucuronidase enzymes. solvobiotech.com This process, known as deconjugation, releases the original 4-hydroxybenzoic acid. β-glucuronidase is present in mammalian lysosomes and is also produced in large quantities by the gut microbiota. Deconjugation in the gut can lead to the reabsorption of the parent compound, a process known as enterohepatic circulation, which can prolong the presence of the compound in the body. The activity of β-glucuronidase is typically optimal at an acidic pH (around 4-5).

| Process | Type | Description | Key Products |

|---|---|---|---|

| Hydrolysis | Chemical (Non-enzymatic) | Cleavage of the ester bond, reverting the metabolite to its parent compound. | 4-Hydroxybenzoic acid, D-Glucuronic acid |

| Acyl Migration | Chemical (Non-enzymatic) | Intramolecular rearrangement of the acyl group to form positional isomers. | 2-O-, 3-O-, and 4-O-acyl glucuronide isomers |

| Deconjugation | Enzymatic | Enzymatic cleavage of the ester bond by β-glucuronidase. | 4-Hydroxybenzoic acid, D-Glucuronic acid |

Enzymatic Hydrolysis by β-Glucuronidases (GUS)

β-Glucuronidases (GUS) are a class of hydrolase enzymes responsible for cleaving the glycosidic bond in β-D-glucuronides, releasing the aglycone and D-glucuronic acid. This enzymatic hydrolysis is a critical step in the metabolism and disposition of numerous endogenous and xenobiotic compounds, including 1-(4-Hydroxybenzoyl)glucuronide.

The general reaction for the hydrolysis of 1-(4-Hydroxybenzoyl)glucuronide by β-glucuronidase can be represented as follows:

1-(4-Hydroxybenzoyl)glucuronide + H₂O ---(β-Glucuronidase)--> 4-Hydroxybenzoic acid + D-Glucuronic acid

Research has demonstrated that β-glucuronidases, particularly those of bacterial origin found in the gut microbiome, readily hydrolyze O-glucuronides nih.gov. As 1-(4-Hydroxybenzoyl)glucuronide is an O-glucuronide, it is a prime substrate for these enzymes. The efficiency of this hydrolysis can be influenced by several factors, including the source of the β-glucuronidase, pH, and the presence of inhibitors. For instance, β-glucuronidase from Escherichia coli is known for its high hydrolytic activity over a pH range of 6.0 to 7.0 sigmaaldrich.com.

The table below summarizes key characteristics of β-glucuronidase activity relevant to the hydrolysis of phenolic glucuronides like 1-(4-Hydroxybenzoyl)glucuronide.

| Enzyme Source | Optimal pH Range | Substrate Preference | Key Characteristics |

| Escherichia coli | 6.0 - 7.0 | Preferentially hydrolyzes O-glucuronides over N-glucuronides nih.gov. | High hydrolytic activity; less sensitive to changes in substrate concentration compared to other sources sigmaaldrich.com. |

| Human Recombinant | 5.5 | Also shows preference for O-glucuronides nih.gov. | Activity is inhibited by specific inhibitors like saccharic acid-1,4-lactone nih.gov. |

It is important to note that while specific kinetic parameters (K_m and V_max) for the hydrolysis of 1-(4-Hydroxybenzoyl)glucuronide are not extensively documented in the available literature, the general preference of bacterial β-glucuronidases for O-glucuronides suggests that it would be an efficiently hydrolyzed substrate.

Microbial Biotransformation and Hydrolysis in Diverse Systems

The gut microbiota plays a pivotal role in the biotransformation of a vast array of compounds, including dietary polyphenols and their metabolites. The hydrolysis of 1-(4-Hydroxybenzoyl)glucuronide by microbial β-glucuronidases is a key initial step in its further metabolism within these complex microbial ecosystems. Following the release of the aglycone, 4-hydroxybenzoic acid, it becomes available for a variety of subsequent microbial transformations.

The gut microbiota is a rich source of enzymes capable of metabolizing phenolic compounds. These biotransformations can significantly alter the biological activity of the parent compounds. The primary reaction is the hydrolysis of the glucuronide conjugate, a process critical for the subsequent absorption and metabolism of the released aglycone nih.govmdpi.com.

Various bacterial species within the gut have been implicated in the metabolism of phenolic compounds. While direct studies on the biotransformation of 1-(4-Hydroxybenzoyl)glucuronide by specific microbial strains are limited, the degradation of its aglycone, 4-hydroxybenzoic acid, is well-documented. This provides strong inferential evidence for the metabolic fate of 1-HBG in the gut.

The table below outlines some of the key microbial genera known to be involved in the metabolism of phenolic compounds and their potential role in the transformation of 1-(4-Hydroxybenzoyl)glucuronide.

| Microbial Genus | Relevant Enzymatic Activity | Potential Transformation of 1-(4-Hydroxybenzoyl)glucuronide |

| Bacteroides | β-Glucuronidase production is common among Bacteroides species. | Hydrolysis of the glucuronide bond to release 4-hydroxybenzoic acid. |

| Lactobacillus | Some species can metabolize aromatic amino acids and phenolic compounds frontiersin.orgnih.govnih.gov. | Further degradation of the liberated 4-hydroxybenzoic acid. |

| Escherichia | E. coli is a well-known producer of β-glucuronidase nih.gov. | Efficient hydrolysis of 1-(4-Hydroxybenzoyl)glucuronide. |

Biological Research Applications and Functional Significance Non Human Contexts

Ecological and Physiological Roles in Plants

The presence and function of 1-(4-hydroxybenzoyl)glucuronide in plants are intrinsically linked to the metabolic pathways of its precursor, 4-hydroxybenzoic acid, and the ubiquitous process of glycosylation.

While specific pathways detailing the synthesis and integration of 1-(4-hydroxybenzoyl)glucuronide are not extensively delineated in current literature, the role of its aglycone, 4-hydroxybenzoic acid, is better understood. 4-Hydroxybenzoic acid is a phenolic compound that serves as a key intermediate in the biosynthesis of a wide array of secondary metabolites in plants. It is a precursor for compounds such as ubiquinone (coenzyme Q), a vital component of the mitochondrial respiratory chain. The formation of 1-(4-hydroxybenzoyl)glucuronide represents a significant metabolic step. In plants, glucuronidation, the attachment of glucuronic acid to a substrate, is a common mechanism for the detoxification, transport, and storage of various metabolites, including phenolic compounds. This process increases the water solubility of the compounds, facilitating their sequestration into the vacuole or transport to other plant tissues. Therefore, it is plausible that 1-(4-hydroxybenzoyl)glucuronide serves as a storage or transport form of 4-hydroxybenzoic acid, allowing the plant to regulate the levels of the free acid and its downstream products.

A related compound, 1-(4-hydroxybenzoyl)glucose, has been identified in several plant species, including Rhodiola sacra and Crocus sativus nih.gov. The presence of this glucose conjugate suggests that glycosylation of 4-hydroxybenzoic acid is a recurring metabolic strategy in the plant kingdom. The substitution of glucose with glucuronic acid to form 1-(4-hydroxybenzoyl)glucuronide would likely serve similar physiological functions, such as enhancing solubility and enabling compartmentalization within the cell.

Phenolic compounds are central to plant defense against a variety of biotic stressors, including pathogens and herbivores. While direct evidence for the role of 1-(4-hydroxybenzoyl)glucuronide in plant defense is not available, the functions of its aglycone, 4-hydroxybenzoic acid, and the general role of phenolic glycosides provide strong inferential support for its involvement.

4-Hydroxybenzoic acid has been shown to accumulate in plants in response to pathogen attack and can exhibit antimicrobial properties mdpi.com. For instance, its synthesis and accumulation were observed in cucumber leaves infected with Pseudomonas syringae mdpi.com. The conversion of 4-hydroxybenzoic acid to its glucuronide form could be a mechanism to store this defense compound in a non-toxic, inactive state. Upon tissue damage by a pathogen or herbivore, specific enzymes called β-glucosidases could cleave the glucuronic acid moiety, releasing the active 4-hydroxybenzoic acid at the site of attack. This rapid activation of a defense compound is a common strategy in plants.

Furthermore, phenolic compounds, in general, contribute to plant defense by acting as feeding deterrents, toxins, or by reinforcing cell walls to prevent pathogen ingress mdpi.com. The accumulation of phenolic compounds is a well-documented response to various biotic stresses researchgate.net. It is therefore highly probable that 1-(4-hydroxybenzoyl)glucuronide participates in these defense networks, acting as a stable reservoir of a protective phenolic acid.

Plants have evolved sophisticated mechanisms to cope with abiotic stresses such as drought, salinity, and extreme temperatures. A key part of this response is the modulation of their metabolic profile, often involving the accumulation of phenolic compounds. Metabolomic studies have revealed that under drought stress, certain rice varieties show a significant increase in the levels of p-hydroxybenzoic acid, suggesting its role in mitigating oxidative damage mdpi.com.

The conversion of 4-hydroxybenzoic acid to its glucuronide ester would be a logical step in the plant's response to abiotic stress. As with biotic stress, storing the compound in a stable, soluble form like 1-(4-hydroxybenzoyl)glucuronide would allow for its rapid deployment when needed. The increased water solubility imparted by the glucuronic acid moiety could also play a role in maintaining cellular osmotic balance under drought or salinity stress. While direct experimental evidence for the accumulation of 1-(4-hydroxybenzoyl)glucuronide under specific abiotic stress conditions is lacking, the established roles of its precursor and the general principles of plant stress physiology point towards its potential involvement in these adaptive responses.

Biochemical Studies in In Vitro and Model Organisms

The biochemical properties of 1-(4-hydroxybenzoyl)glucuronide, particularly its interactions with enzymes and its antioxidant potential, are crucial to understanding its functional significance.

Information regarding the specific interactions of 1-(4-hydroxybenzoyl)glucuronide with enzymes other than those involved in its synthesis (glucuronosyltransferases) and degradation (β-glucuronidases) is scarce. However, studies on related compounds offer some insights. For instance, various phenolic compounds are known to be inhibitors or modulators of a wide range of enzymes. It is conceivable that 1-(4-hydroxybenzoyl)glucuronide could interact with specific enzymes, potentially influencing their activity.

Research on the enzymatic synthesis of various O-glucuronides using plant glucuronosyltransferases has demonstrated the potential to create a diverse array of these compounds nih.govresearchgate.net. These studies open the door for the future production of 1-(4-hydroxybenzoyl)glucuronide in sufficient quantities for detailed biochemical and enzymatic screening. Such studies would be necessary to determine if this compound has any significant modulatory effects on key enzymes in non-human biological systems.

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. The antioxidant capacity of 4-hydroxybenzoic acid has been documented, although it is considered to have weaker activity compared to other phenolic acids with more hydroxyl groups rupahealth.com.

The antioxidant activity of glycosylated phenolics can be influenced by the nature and position of the sugar moiety. In some cases, glycosylation can reduce the antioxidant activity compared to the free aglycone. However, some biosynthesized O-glucuronides have been shown to exhibit significant antioxidant activities nih.gov.

A study on various hydroxybenzoic acids found that their antioxidant efficiency is dependent on the number and position of hydroxyl groups nih.gov. While this study did not include the glucuronide form, it provides a foundational understanding of the structure-activity relationship for this class of compounds. To definitively determine the antioxidant properties of 1-(4-hydroxybenzoyl)glucuronide in non-human biological systems, in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays would need to be performed. Such studies would clarify its potential role in mitigating oxidative stress in plants and other organisms.

Metabolomics-Driven Discovery and Characterization

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, provides a powerful lens through which to view the functional state of an organism. The presence and concentration of specific metabolites can serve as direct signatures of metabolic pathway activity. 1-(4-Hydroxybenzoyl)glucuronide, as a product of phase II detoxification, is a metabolite whose detection and quantification can offer significant insights in various non-human biological research contexts. Its discovery and characterization are often driven by both broad, exploratory metabolomic techniques and specific, hypothesis-driven approaches.

Untargeted Metabolomic Profiling for Biological System Characterization

Untargeted metabolomics is an exploratory approach designed to capture a comprehensive snapshot of all measurable metabolites in a sample. This hypothesis-generating strategy is particularly useful for discovering novel biomarkers and understanding the systemic impact of external or internal factors, such as environmental exposures, diet, or gut microbiome activity.

In the context of biological system characterization, 1-(4-Hydroxybenzoyl)glucuronide can be identified as a significant feature in studies investigating the metabolic processing of xenobiotics or dietary compounds. For instance, its precursor, 4-hydroxybenzoic acid (4-HBA), is the primary metabolite of parabens, a class of preservatives widely used in cosmetics and food. nih.govresearchgate.net Furthermore, 4-HBA is a major breakdown product of dietary polyphenols, such as catechins from green tea, and is also produced by the metabolic activity of certain gut microbes. rupahealth.comhmdb.ca

An untargeted metabolomic analysis of biofluids, such as urine, can reveal the presence of 1-(4-Hydroxybenzoyl)glucuronide. Its fluctuating levels can help characterize a biological system's response to specific exposures. For example, a higher concentration of this metabolite might indicate significant exposure to parabens or a diet rich in specific plant-based compounds. nih.gov The process involves the enzymatic breakdown of parabens or polyphenols to 4-HBA, which is then conjugated with glucuronic acid in the liver to form the more water-soluble 1-(4-Hydroxybenzoyl)glucuronide for excretion. nih.govnih.gov Therefore, its identification in an untargeted screen provides a valuable data point for characterizing the metabolic state related to detoxification and gut microbiome function.

The table below illustrates a hypothetical scenario based on findings from untargeted metabolomics studies, showing how the detection of 1-(4-Hydroxybenzoyl)glucuronide can help characterize different biological states.

Table 1: Illustrative Findings from Untargeted Metabolomic Profiling

| Biological System / Condition | Observed Relative Abundance of 1-(4-Hydroxybenzoyl)glucuronide | Inferred Biological Characterization | Associated Precursor(s) |

|---|---|---|---|

| Control Group (Standard Diet) | Low / Baseline | Normal detoxification and metabolic activity. | Endogenous tyrosine metabolism. rupahealth.com |

| High Polyphenol Diet Group | High | High metabolic activity of gut microbiota on dietary flavonoids; active phase II conjugation. | Catechins, Plant Polyphenols. rupahealth.com |

| Paraben Exposure Group | Significantly High | High xenobiotic load leading to increased detoxification pathway activity. | Methylparaben, Propylparaben, etc. nih.gov |

Targeted Metabolomic Approaches for Specific Pathway Analysis

In contrast to the broad survey of untargeted profiling, targeted metabolomics focuses on the precise and quantitative measurement of a specific, predefined set of metabolites. This hypothesis-testing approach is used to analyze the activity of specific metabolic pathways with high sensitivity and accuracy.

A targeted assay for 1-(4-Hydroxybenzoyl)glucuronide allows researchers to investigate specific biochemical pathways where its precursor, 4-HBA, is a key node. One of the most significant of these is the biosynthesis of Coenzyme Q10 (CoQ10), an essential component of the mitochondrial electron transport chain. mdpi.comresearchgate.net 4-HBA serves as the aromatic ring precursor for CoQ10. frontiersin.org

In this context, the cell must partition its pool of 4-HBA between two competing pathways: (1) utilization for CoQ10 synthesis within the mitochondria and (2) detoxification via glucuronidation for excretion. A targeted metabolomic analysis that quantifies both 4-HBA and 1-(4-Hydroxybenzoyl)glucuronide can provide critical insights into how this metabolic branch point is regulated. For example, in studies of mitochondrial dysfunction or genetic defects in the CoQ10 synthesis pathway, researchers could use targeted analysis to determine if 4-HBA is being shunted away from CoQ10 production and toward the formation of its glucuronide conjugate. researchgate.net

This approach enables the detailed investigation of metabolic flux and the efficacy of potential therapeutic interventions aimed at boosting CoQ10 levels.

The following data table demonstrates how targeted quantification of 1-(4-Hydroxybenzoyl)glucuronide could be used to analyze the status of the CoQ10 biosynthesis pathway in a non-human model system, such as cultured fibroblasts with a simulated genetic defect.

Table 2: Example of a Targeted Metabolomic Analysis for Pathway Investigation

| Cell Line / Condition | Concentration of 4-Hydroxybenzoic Acid (μM) | Concentration of 1-(4-Hydroxybenzoyl)glucuronide (μM) | Inferred Pathway Status |

|---|---|---|---|

| Wild Type (Control) | 5.2 | 8.5 | Balanced flux between CoQ10 synthesis and glucuronidation. |

| COQ2 Deficient Model | 15.8 | 35.1 | Impaired entry into CoQ10 pathway, leading to substrate (4-HBA) accumulation and increased shunting to the glucuronidation detoxification pathway. researchgate.net |

| COQ2 Deficient + 4-HBA Supplementation | 25.3 | 62.7 | Exogenous 4-HBA is not utilized for CoQ10 synthesis and is primarily cleared via glucuronidation. |

Future Research Trajectories for 1 4 Hydroxybenzoyl Glucuronide

Advancements in High-Throughput Screening for Biosynthesis and Biotransformation

The discovery and optimization of biosynthetic and biotransformation pathways for compounds like 1-(4-hydroxybenzoyl)glucuronide are being revolutionized by high-throughput screening (HTS) technologies. These methods allow for the rapid testing of vast libraries of enzymes, microbial strains, or reaction conditions to identify efficient production routes. researchgate.net

Future research will likely focus on developing and adapting HTS assays specifically for glucuronides. A significant challenge in applying HTS to uridine (B1682114) diphosphoglucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation, lies in their often low stability, broad substrate specificity, and the difficulty in producing purified individual isoforms. nih.gov Overcoming these hurdles is crucial for progress.

Promising HTS approaches for future application include:

Microplate- and Microfluidics-Based Systems: These platforms enable the parallel execution of numerous small-scale fermentation or enzymatic reactions, which is essential for screening large collections of engineered microbial variants or enzyme libraries. researchgate.net

Fluorescence-Based Assays: The development of novel assays, such as time-resolved fluorescence resonance energy transfer (TR-FRET), can be adapted to monitor the activity of enzymes like UGTs. nih.gov For instance, an assay could be designed where the production of 1-(4-hydroxybenzoyl)glucuronide leads to a measurable change in fluorescence, allowing for rapid quantification.

Mass Spectrometry-Based Screening: Techniques like multisegment injection-capillary electrophoresis-tandem mass spectrometry (MSI-CE-MS/MS) offer a high-throughput means to directly analyze glucuronide conjugates in complex mixtures, avoiding time-consuming sample preparation steps. nih.gov This approach has been successfully used for other glucuronides and could be optimized for 1-(4-hydroxybenzoyl)glucuronide.

The table below outlines potential HTS platforms and their applicability to studying 1-(4-hydroxybenzoyl)glucuronide.

| HTS Platform | Principle | Application to 1-(4-Hydroxybenzoyl)glucuronide | Key Advantage |

| Microplate Fermentation | Culturing engineered microorganisms in 96- or 384-well plates to test different genetic modifications or growth conditions. | Screening of yeast or bacterial strains engineered to produce 1-(4-hydroxybenzoyl)glucuronide from a precursor like 4-hydroxybenzoic acid. | High-throughput evaluation of strain performance and process optimization. researchgate.net |

| TR-FRET Assay | Measures the interaction between two molecules labeled with fluorescent dyes. A change in signal indicates binding or enzymatic activity. | Developing an assay to screen for potent UGT isoforms or inhibitors by monitoring the formation of the glucuronide. | High sensitivity and suitability for ultra-high-throughput screening (uHTS). nih.gov |

| MSI-CE-MS/MS | Rapid separation and detection of analytes in multiple samples within a single run using capillary electrophoresis and mass spectrometry. | Direct and rapid quantification of 1-(4-hydroxybenzoyl)glucuronide in fermentation broths or cell lysates. | Reduces analysis time to less than 3 minutes per sample, enabling large-scale screening. nih.gov |

This table is generated based on data from multiple sources.

In-Depth Elucidation of Enzymatic Regulatory Mechanisms in Plant Systems

In plants, the biosynthesis of phenolic glucosides is a critical component of secondary metabolism, involved in detoxification, storage, and defense. The formation of 1-(4-hydroxybenzoyl)glucuronide from its aglycone, 4-hydroxybenzoic acid, is catalyzed by UDP-glucosyltransferases (UGTs). researchgate.net These enzymes transfer a glucuronic acid moiety from UDP-glucuronic acid (UDPGA) to the substrate. wikipedia.org

While the general role of UGTs is established, the specific regulatory mechanisms governing the synthesis of 1-(4-hydroxybenzoyl)glucuronide in plants remain a key area for future research. Understanding how factors like gene expression, substrate availability, and environmental stressors control the activity of the specific UGTs involved is essential.

Future research should aim to:

Identify and Characterize Specific UGTs: Isolate the specific UGT gene(s) in various plant species that are responsible for the glucosylation of 4-hydroxybenzoic acid. This involves techniques like gene cloning and heterologous expression of candidate enzymes to confirm their substrate specificity.

Investigate Transcriptional Regulation: Study the promoter regions of these UGT genes to identify cis-regulatory elements and the transcription factors that bind to them. This will reveal how environmental cues (e.g., pathogen attack, UV light, heavy metal stress) or developmental stage trigger the expression of these enzymes.

Analyze Subcellular Localization: Determine where the UGTs and their substrates are located within the plant cell (e.g., cytoplasm, vacuole, endoplasmic reticulum). This spatial organization is crucial for metabolic channeling and preventing interference between different biochemical pathways.

The table below summarizes key research areas for understanding the enzymatic regulation of 1-(4-hydroxybenzoyl)glucuronide formation in plants.

| Research Area | Objective | Methodological Approach | Expected Outcome |

| Enzyme Identification | To pinpoint the specific UGT isoform(s) that catalyze the formation of 1-(4-hydroxybenzoyl)glucuronide. | Activity-based protein profiling, transcriptomics (RNA-Seq) followed by heterologous expression and in vitro enzyme assays. | Identification of the primary enzyme(s) responsible for the biosynthesis of the target compound. |

| Gene Expression Analysis | To understand how the expression of the relevant UGT gene(s) is controlled. | Quantitative PCR (qPCR), promoter-reporter gene fusion studies (e.g., GUS or LUC), yeast one-hybrid (Y1H) assays. | Elucidation of the signaling pathways and transcription factors that regulate biosynthesis in response to internal and external stimuli. |

| Metabolic Channeling | To determine the spatial organization of the biosynthetic pathway within the cell. | Subcellular fractionation followed by Western blotting, immunocytochemistry, and fluorescent protein tagging (e.g., GFP fusion). | A model of how substrates and enzymes are organized to ensure efficient and controlled synthesis. |

This table is generated based on general principles of plant biochemistry and enzymology.

Development of Novel Analytical Strategies for Comprehensive Profiling in Complex Biological Milieux

The accurate detection and quantification of 1-(4-hydroxybenzoyl)glucuronide in complex biological samples such as plant extracts, microbial cultures, or animal tissues is fundamental for studying its metabolism and function. While standard methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used, novel analytical strategies are emerging that offer enhanced sensitivity, specificity, and structural elucidation capabilities. bohrium.com

A key challenge in analyzing glucuronides is distinguishing between isomers. bohrium.com Future analytical developments will focus on providing unambiguous structural identification.

Emerging analytical techniques that hold promise include:

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge in the gas phase before mass analysis. This additional dimension of separation can resolve isomeric glucuronides that are indistinguishable by MS/MS alone. A linear correlation between the calculated collision cross-sections (CCS) and the measured drift times can be used to confidently identify specific glucuronide conjugates. bohrium.com

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (often carbon dioxide) as the mobile phase. It can offer different selectivity compared to liquid chromatography and is particularly useful for separating polar and chiral compounds, making it a potential tool for analyzing glucuronides.

Advanced NMR Techniques: While NMR is a powerful tool for structural elucidation, its lower sensitivity compared to MS can be a limitation. The use of cryoprobes and microprobes, along with 2D-NMR techniques (e.g., HSQC, HMBC), can enhance sensitivity and provide definitive structural information for small amounts of purified material.

The following table compares conventional and novel analytical strategies for the analysis of 1-(4-hydroxybenzoyl)glucuronide.

| Analytical Strategy | Principle of Separation/Detection | Key Advantage for Glucuronide Analysis | Limitation |

| LC-MS/MS | Chromatographic separation followed by mass-to-charge ratio analysis and fragmentation. | High sensitivity and selectivity; the gold standard for quantification. | May not distinguish between isomers without authentic standards. bohrium.com |

| IMS-MS | Separation of ions by size and shape (collision cross-section) prior to mass analysis. | Can resolve isomeric glucuronides, providing an additional layer of identification. bohrium.com | Requires specialized instrumentation and expertise. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental composition. | Increases confidence in the identification of unknown metabolites. | Does not inherently provide structural information beyond the elemental formula. |

| 2D-NMR Spectroscopy | Measures correlations between different nuclei within a molecule (e.g., ¹H-¹³C). | Provides unambiguous structural elucidation, including the site of glucuronidation. | Requires relatively pure samples and larger quantities of material compared to MS. |

This table is generated based on data from multiple sources.

Exploration of Ecological Interplays and Chemically Mediated Interactions

The role of plant secondary metabolites in mediating interactions with other organisms is a cornerstone of chemical ecology. Phenolic compounds and their glucosides are frequently involved in defense against herbivores and pathogens, as well as in allelopathic interactions with other plants. The conversion of a phenolic compound like 4-hydroxybenzoic acid to its glucuronide form can significantly alter its biological activity, solubility, and stability in the environment.

Future research in this area should investigate the potential ecological functions of 1-(4-hydroxybenzoyl)glucuronide. Key questions to be addressed include:

Allelopathic Potential: Does the exudation of 1-(4-hydroxybenzoyl)glucuronide from plant roots affect the germination and growth of neighboring plants? The glucuronide may be more water-soluble and mobile in the soil than its aglycone, potentially serving as a stable precursor to an active allelochemical.

Role in Plant Defense: Is the synthesis of 1-(4-hydroxybenzoyl)glucuronide induced upon herbivore feeding or pathogen attack? The glucuronide could be a non-toxic storage form that is rapidly hydrolyzed to release the more toxic aglycone at the site of damage.

Interaction with Soil Microbiome: How does the presence of 1-(4-hydroxybenzoyl)glucuronide in root exudates shape the composition and activity of the microbial community in the rhizosphere? Certain microbes may be capable of utilizing this compound as a carbon source, potentially influencing nutrient cycling and plant health.

An experimental framework to explore these ecological roles is outlined below.

| Research Question | Experimental Approach | Measured Endpoints | Potential Implication |

| Allelopathy | Co-culture experiments with indicator plant species (e.g., lettuce, cress) in the presence of purified 1-(4-hydroxybenzoyl)glucuronide. | Seed germination rate, root and shoot elongation. | Establishes whether the compound has an inhibitory or stimulatory effect on competing plants. |

| Herbivore Defense | Mechanical wounding or application of herbivore-derived elicitors (e.g., oral secretions) to plants, followed by quantification of the compound in tissues. | Changes in the concentration of 1-(4-hydroxybenzoyl)glucuronide over time. | Reveals if the compound is part of an inducible defense response. |

| Microbial Interactions | Amending soil with 1-(4-hydroxybenzoyl)glucuronide and analyzing the microbial community structure. | 16S rRNA gene sequencing (for bacteria) and ITS sequencing (for fungi) to assess changes in microbial diversity and composition. | Identifies specific microbial taxa that interact with the compound, suggesting a role in shaping the rhizosphere microbiome. |

This table outlines a potential experimental framework based on established principles in chemical ecology.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 1-(4-Hydroxybenzoyl)glucuronide in biological matrices, and how are they validated?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. For example, a validated LC-MS/MS assay using a C18 column (2.1 × 20 mm, 3 µm) with a gradient elution of 0.1% formic acid in water/acetonitrile can achieve precise detection. Quantitation is performed using parent compounds (e.g., ezetimibe) as standards, assuming similar ionization efficiency between parent and glucuronide . Validation parameters include linearity (R² ≥ 0.99), precision (intra-/inter-day CV <15%), and lower limits of detection (e.g., 0.8 nM for dopamine glucuronide in microdialysates) .

Q. What experimental models are suitable for studying hepatic metabolism of 1-(4-Hydroxybenzoyl)glucuronide?

- Methodological Answer : Primary hepatocytes or liver microsomes are ideal for in vitro studies, as they retain UDP-glucuronosyltransferase (UGT) activity. In vivo, isotope tracing (e.g., ¹⁴C-labeled glucose) can track hepatic glucose-6-phosphate (G6P) pools, which contribute to glucuronide formation. For example, administering 1-[¹⁴C]galactose labels UDP-glucose in the liver, enabling comparison of ³H/¹⁴C ratios in hepatic vein blood and urinary glucuronide to validate metabolic pathways .

Q. How does glucuronidation influence the pharmacokinetics of 1-(4-Hydroxybenzoyl)glucuronide?

- Methodological Answer : Glucuronidation increases hydrophilicity, enhancing renal excretion. Enzyme kinetics (Km, Vmax) for UGT isoforms (e.g., UGT1A1) can be determined using Michaelis-Menten nonlinear regression. For instance, SN-38 glucuronidation by UGT1A1 shows a Km of ~50 µM, reflecting enzyme-substrate affinity .

Advanced Research Questions

Q. How can the stability of 1-(4-Hydroxybenzoyl)glucuronide be experimentally determined, and what factors influence its degradation kinetics?

- Methodological Answer : Stability is assessed via kinetic modeling of transacylation and hydrolysis. For acyl glucuronides, ¹H NMR monitors methyl peak intensity changes to derive rate constants (kd). The 1-β anomer degrades via transacylation (1-β→2-β) and hydrolysis (1-β→aglycone), with rates influenced by pH, temperature, and aglycone structure. For example, charged carboxylates in glucuronides accelerate transacylation compared to neutral glucosides . Exo-anomeric effects in 1-α anomers further increase reactivity .

Q. What structural features of 1-(4-Hydroxybenzoyl)glucuronide correlate with protein adduct formation and potential toxicity?

- Methodological Answer : Reactivity is linked to the degradation rate (kd) of the 1-β anomer. Fast-reacting glucuronides (e.g., phenylacetic acid derivatives) form more protein adducts due to prolonged exposure to reactive intermediates. Density functional theory (DFT) calculations reveal that activation energy for transacylation correlates with kd. Hydrogen bonding differences between glucuronides and glucosides further explain reactivity trends .

Q. How can isotopic labeling resolve contradictions in direct vs. indirect hepatic glycogen synthesis pathways involving glucuronides?

- Methodological Answer : Dual isotopic labeling (e.g., ¹⁴C-glucose and ³H-galactose) distinguishes direct (glucose→G6P→glycogen) and indirect (glucose→lactate→G6P→glycogen) pathways. By comparing ¹⁴C randomization in urinary glucuronide and hepatic vein glucose, researchers estimated that ≤65% of glycogen derives from direct pathways . Glucagon stimulation further validates hepatic G6P pool contributions .

Q. What computational tools predict the degradation behavior of acyl glucuronides like 1-(4-Hydroxybenzoyl)glucuronide?

- Methodological Answer : DFT-based transition state modeling calculates activation energies for transacylation. Partial atomic charges and Hammett constants quantify electronic effects, while Taft steric constants assess substituent bulk. For example, Berry et al. (2009) correlated DFT-derived activation energies with in vitro degradation rates (R² >0.9) for phenylacetic acid glucuronides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.